![molecular formula C19H22FN3O3 B2749942 (3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379949-50-3](/img/structure/B2749942.png)
(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
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Overview
Description
“(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone” is a chemical compound with the molecular formula C19H22FN3O3 and a molecular weight of 359.401. It is a derivative of acetophenone, which is characterized by a fluorine and a methoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 . This structure can be viewed using specific software that can interpret this code .Chemical Reactions Analysis
Chalcone derivatives, which can be produced from this compound, can be further functionalised to produce epoxides via Juliá–Colonna epoxidation . This compound is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases .properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-3-6-18(22-21-13)26-12-14-7-9-23(10-8-14)19(24)15-4-5-17(25-2)16(20)11-15/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDJSBQEUZQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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